Zorifertinib exerts its antitumor effects through a multi-faceted mechanism, with its core differentiator being unprecedented BBB penetration.
The following diagram illustrates how this compound's unique properties enable it to target tumors on both sides of the blood-brain barrier:
This compound's high free fraction in plasma and passive diffusion properties enable effective crossing of the blood-brain barrier, targeting both systemic tumors and CNS metastases.
The approval and recommendation of this compound are supported by robust clinical trial data, most notably from the phase 3 EVEREST trial.
EVEREST Trial (NCT03653546) Key Findings [5] [6] [4]:
This was a pivotal, randomized, phase 3 trial comparing this compound to first-generation EGFR-TKIs (gefitinib or erlotinib) in 439 treatment-naive patients with advanced EGFR-mutant NSCLC and CNS metastases.
| Endpoint | This compound | Control (1st-gen TKI) | Hazard Ratio (HR) |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | 9.6 months | 6.9 months | 0.719 (95% CI: 0.580–0.893; p=0.0024) |
| Intracranial PFS (by BICR) | 17.9 months | Not Reported | 0.467 (95% CI: 0.352–0.619) |
| Overall Survival (OS) - Subgroup* | 37.3 months | 31.8 months | 0.833 (95% CI: 0.524–1.283) |
*OS data were immature; this subgroup analysis was for patients subsequently treated with a third-generation EGFR-TKI.
Phase 2 Dose-Finding Study (CTONG1702, NCT03574402) Key Findings [3]:
This arm of an umbrella trial was critical for optimal dose selection, comparing 200 mg twice daily (bid) and 300 mg bid.
| Parameter | 200 mg bid (n=15) | 300 mg bid (n=15) | Overall (n=30) |
|---|---|---|---|
| Confirmed Objective Response Rate (ORR) | 80% | 60% | 70% |
| Median Progression-Free Survival (PFS) | 15.8 months | 10.7 months | 12.9 months |
| Grade 3/4 Treatment-Related Adverse Events | 60% | 87% | 73% |
For researchers designing studies involving this compound, understanding the experimental context and resistance mechanisms is crucial.
Clinical Trial Methodology (EVEREST) [5] [6]:
Resistance Mechanism Insight [3]:
The following table summarizes the Phase I metabolites of Zorifertinib identified in vitro and in vivo, along with key quantitative data from metabolic stability studies [1] [2] [3]:
| Metabolite ID | Metabolic Pathway | Mass Shift (Da) | System Identified | Notes / Related Intermediates |
|---|---|---|---|---|
| M1 | N-Demethylation | -14 | In Vitro (RLMs), In Vivo (Rat) | Forms iminium ion; precursor to cyano adduct (CN1). |
| M2 | O-Demethylation | -14 | In Vitro (RLMs), In Vivo (Rat) | - |
| M3 | Hydroxylation | +16 | In Vitro (RLMs), In Vivo (Rat) | - |
| M4 | Reduction | +2 | In Vitro (RLMs), In Vivo (Rat) | - |
| M5 | Defluorination | -18 | In Vitro (RLMs), In Vivo (Rat) | - |
| M6 | Dechlorination | -34 | In Vitro (RLMs), In Vivo (Rat) | - |
| CN1 | Cyano adduct | +25 (from iminium) | In Vitro (RLMs with KCN) | Trapped intermediate from N-methyl piperazine metabolism. |
| GSH1 | GSH conjugate | +305 (from iminoquinone) | In Vitro (RLMs with GSH) | Trapped intermediate from phenyl amine ring metabolism. |
Metabolic Stability Parameters in Human Liver Microsomes (HLMs) [3] [4]
The identification of these metabolites was based on the following detailed experimental methodologies [1] [2].
The diagram below summarizes the major Phase I metabolic pathways and the subsequent formation of reactive intermediates for this compound.
This roadmap illustrates how this compound is metabolized. The N-methyl piperazine ring is a primary site for N-demethylation (M1), which can undergo further oxidation to form a reactive iminium ion. The phenyl amine ring can be oxidized to form a reactive iminoquinone intermediate. These reactive species are electrophilic and can covalently bind to cellular proteins, potentially leading to idiosyncratic toxicities. Their formation provides a plausible mechanistic explanation for the hepatobiliary and renal disorders noted as side effects in some patients [1] [2].
The following tables summarize the in vitro and in vivo metabolites of Zorifertinib (ZFB) identified using Liquid Chromatography Ion-Trap Mass Spectrometry (LC-IT-MS) [1] [2].
Table 1: In Vitro Metabolites of this compound
| Metabolite Category | Quantity Identified | Metabolic Pathways / Reactions |
|---|---|---|
| Phase I Metabolites | 6 | N-demethylation, O-demethylation, hydroxylation, reduction, defluorination, dechlorination [1]. |
| Phase II Metabolites | 3 | Information not specified in abstract [2]. |
| Reactive Intermediate Adducts | 7 | Four GSH conjugates and three cyano adducts [1] [2]. |
Table 2: In Vivo Metabolites of this compound
| Metabolite Category | Quantity Identified | Metabolic Pathways / Reactions |
|---|---|---|
| Phase I Metabolites | 6 | N-demethylation, O-demethylation, hydroxylation, reduction, defluorination, dechlorination [1]. |
| Phase II Metabolites | 3 | Direct sulphate and glucuronic acid conjugation with ZFB [1]. |
Here are the detailed methodologies for the key experiments cited in the study [1] [2].
The following diagram outlines the overall experimental workflow for identifying reactive metabolites of this compound.
Overall experimental workflow for this compound metabolite profiling.
The diagram below illustrates the specific bioactivation pathways and trapping mechanisms for reactive intermediates.
Bioactivation pathways and trapping of reactive intermediates.
This compound undergoes extensive metabolism, generating multiple phase I and phase II metabolites, as well as reactive intermediates [1].
The table below summarizes the experimentally observed metabolites of this compound:
| Metabolite Type | Quantity Identified | Key Metabolic Reactions |
|---|---|---|
| In Vivo Phase I | 6 | N-demethylation, O-demethylation, hydroxylation, reduction, defluorination, dechlorination [1] |
| In Vivo Phase II | 3 | Direct sulphate and glucuronic acid conjugation [1] |
| In Vitro Phase I | 6 | N-demethylation, O-demethylation, hydroxylation, reduction, defluorination, dechlorination [1] |
| In Vitro Phase II | 3 | Conjugation reactions [1] |
| Reactive Intermediates | 7 (4 GSH conjugates, 3 cyano adducts) | Bioactivation of the N-methyl piperazine and phenyl amine rings [1] |
Key Metabolic Pathways and Bioactivation: The N-methyl piperazine ring is a primary site of metabolism, undergoing Phase I metabolism to form iminium ion intermediates. These reactive intermediates were trapped and identified using potassium cyanide (KCN) and glutathione (GSH) during in vitro incubations with Rat Liver Microsomes (RLMs) [1]. The formation of these reactive intermediates is a crucial area of investigation as they may be associated with the drug's observed toxicities [1].
This compound was explicitly designed to penetrate the central nervous system and has demonstrated a superior ability to control intracranial lesions in clinical trials [2].
The following diagram illustrates the key experimental workflow used in metabolite profiling and identification for this compound, based on the research details [1]:
Experimental workflow for this compound metabolite profiling
Detailed Methodologies:
The table below summarizes the key quantitative inhibitory data for this compound against different forms of the EGFR kinase.
| Target / Cell Line | Assay Type | IC50 Value | Description / Context |
|---|---|---|---|
| EGFR (L858R) [1] [2] | Cell-free biochemical assay | 0.2 nM [1] [2] | At Km ATP concentrations [2] |
| EGFR (exon 19Del) [1] [2] | Cell-free biochemical assay | 0.2 nM [1] [2] | At Km ATP concentrations [2] |
| EGFR (WT) [1] [2] | Cell-free biochemical assay | 0.3 nM [1] [2] | At Km ATP concentrations [2] |
| H3255 cells (L858R) [1] | Cellular proliferation | 7 nM [1] | 72-hour incubation by MTS assay [1] |
| PC-9 cells (exon 19Del) [1] | Cellular proliferation | 7.7 nM [1] | 72-hour incubation by MTS assay [1] |
| PC-9 cells (exon 19Del) [1] | Cellular phosphorylation | 7.4 nM [1] | Inhibition of mutant EGFR phosphorylation [1] |
To ensure experimental reproducibility, here are the detailed methodologies for key assays from the search results.
This protocol assesses the direct inhibition of EGFR enzymes [1].
This protocol measures the inhibition of cell growth in mutant-derived cell lines [1].
This compound is an ATP-competitive Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor (EGFR-TKI). It binds to the intracellular kinase domain of EGFR, blocking the ATP-binding site and inhibiting its enzymatic activity. This inhibition prevents the auto-phosphorylation of EGFR and subsequent activation of downstream pro-survival and proliferative signaling pathways, such as MAPK/ERK and PI3K/Akt, leading to cancer cell apoptosis [3].
The following diagram illustrates the signaling pathway and mechanism of this compound action.
This compound inhibits mutant EGFR signaling, inducing apoptosis.
The potent biochemical and cellular inhibition by this compound translates directly into its primary clinical application. Its key differentiator is its high blood-brain barrier (BBB) penetration, as it is designed as a non-efflux substrate [4].
Central nervous system (CNS) metastases represent a frequent and challenging complication in patients with epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer (NSCLC), conferring a particularly poor prognosis and limited therapeutic options. While EGFR-tyrosine kinase inhibitors (EGFR-TKIs) have revolutionized treatment for advanced EGFR-mutant NSCLC, their efficacy against CNS metastases has been limited by inadequate blood-brain barrier (BBB) penetration. Prior to the EVEREST trial, evidence for EGFR-TKI efficacy in this patient population primarily derived from subgroup analyses, single-arm studies, or retrospective analyses with significant methodological limitations, including small sample sizes, selection of patients with minimal intracranial disease, and non-mandatory routine CNS imaging [1]. This left a substantial unmet medical need for a systematically evaluated therapeutic agent specifically designed to address the unique challenges of CNS metastases.
Zorifertinib (AZD3759) represents a novel therapeutic approach to this clinical challenge as the first EGFR-TKI specifically designed and developed for patients with CNS metastases. Unlike other EGFR-TKIs, this compound is not a substrate of P-glycoprotein or breast cancer resistance protein, achieving complete blood-brain barrier penetration (100% in studies) compared to the substantially lower penetration rates of first- and second-generation EGFR-TKIs (1.13%-3.3%) and even third-generation agents like osimertinib (2.5%-16%) [1]. This pharmacological profile addressed a fundamental limitation of existing therapies and formed the rationale for the pivotal EVEREST trial, which was specifically designed as the first randomized controlled trial conducted exclusively in patients with advanced EGFR-mutant NSCLC and CNS metastases [2] [1].
The EVEREST trial (NCT03653546) was a phase 3, multi-national, randomized, open-label study designed to compare the efficacy and safety of first-line this compound versus first-generation EGFR-TKIs in treatment-naive patients with advanced EGFR-mutant NSCLC and CNS metastases. The trial employed a 1:1 randomization scheme, allocating 220 patients to the this compound arm and 219 patients to the control arm (gefitinib n = 211 [96.3%], erlotinib n = 8 [3.7%]) [2] [1]. Patient recruitment occurred between February 1, 2019, and January 12, 2021, with the data cutoff for the primary analysis set on July 12, 2022 [1].
Key eligibility criteria required patients to have histologically or cytologically confirmed advanced NSCLC with confirmed EGFR sensitizing mutations (exon 19 deletion or L858R), at least one measurable CNS metastasis as per Response Assessment in Neuro-Oncology Brain Metastasis (RANO-BM) criteria, and an Eastern Cooperative Oncology Group (ECOG) performance status of 0-1. Importantly, the trial included patients with both symptomatic and asymptomatic CNS metastases, provided they had not received prior radiation therapy for these lesions. This inclusive approach addressed a broader clinical population than many previous studies [2] [1]. Baseline characteristics were well-balanced between treatment arms, with the majority of patients having the EGFR L858R mutation (55%) or more than three CNS lesions (54%) [2].
Patients in the investigational arm received This compound 200 mg orally twice daily, while those in the control arm received either gefitinib 250 mg or erlotinib 150 mg orally once daily. Treatment continued until disease progression, unacceptable toxicity, or withdrawal of consent. The trial protocol permitted subsequent therapies after progression, with a notable proportion of patients in both arms receiving third-generation EGFR-TKIs upon disease progression [2] [1].
The trial employed a comprehensive endpoint assessment strategy with the primary endpoint being blinded independent central review (BICR)-assessed progression-free survival (PFS) according to RECIST 1.1 criteria. Key secondary endpoints included intracranial PFS (assessed by BICR using modified RECIST 1.1 for brain metastases and by investigators using RANO-BM criteria), objective response rate (ORR), duration of response (DOR), overall survival (OS), and safety profiles. The use of multiple assessment methodologies for intracranial efficacy provided robust and complementary data on CNS activity [2] [1].
Table 1: EVEREST Trial Design Overview
| Trial Aspect | Specification |
|---|---|
| ClinicalTrials.gov Identifier | NCT03653546 |
| Phase | 3 |
| Study Design | Randomized, open-label, multi-national |
| Randomization | 1:1 (this compound:Control) |
| Patient Population | Treatment-naive EGFR-mutant NSCLC with CNS metastases |
| Sample Size | 439 patients |
| Interventions | Experimental: this compound 200 mg twice daily Control: Gefitinib 250 mg once daily or Erlotinib 150 mg once daily | | Primary Endpoint | BICR-assessed PFS per RECIST 1.1 | | Key Secondary Endpoints | Intracranial PFS, ORR, DOR, OS, safety |
The EVEREST trial met its primary endpoint, demonstrating a statistically significant improvement in systemic PFS with this compound compared to first-generation EGFR-TKIs. The median PFS was 9.6 months in the this compound arm versus 6.9 months in the control arm, corresponding to a hazard ratio (HR) of 0.719 (95% confidence interval [CI], 0.580-0.893; p = 0.0024) [2]. This represents a 28.1% reduction in the risk of disease progression or death with this compound, establishing its superiority in controlling systemic disease in this challenging patient population with CNS metastases.
The most compelling efficacy data emerged from the intracranial analyses, where this compound demonstrated substantial superiority. When assessed by BICR using modified RECIST 1.1 criteria for brain metastases, this compound achieved a median intracranial PFS that was significantly prolonged compared to control, with a HR of 0.467 (95% CI, 0.352-0.619) [2]. This represents a 53.3% reduction in the risk of intracranial progression. Similarly, when assessed by investigators using RANO-BM criteria, the intracranial PFS benefit remained significant (HR, 0.627; 95% CI, 0.466-0.844) [2]. These consistent findings across different assessment methodologies robustly demonstrate this compound's enhanced efficacy in controlling CNS metastases, directly addressing the clinical challenge of inadequate BBB penetration with earlier-generation EGFR-TKIs.
At the time of data cutoff, overall survival data remained immature, with the estimated median OS being 37.3 months with this compound and 31.8 months with control (HR, 0.833; 95% CI, 0.524-1.283) [2]. Importantly, the protocol permitted subsequent therapies after progression, and a substantial proportion of patients received third-generation EGFR-TKIs following discontinuation of study treatment. The investigators noted that sequential use of this compound followed by third-generation EGFR-TKIs showed the potential to prolong patients' survival, suggesting a viable treatment strategy for this population [2] [1]. This sequential approach may be particularly relevant given that 59.0% of patients developed EGFR T790M mutation upon progressive disease in the phase 2 CTONG1702 study of this compound [1].
Table 2: Key Efficacy Outcomes from EVEREST Trial
| Efficacy Parameter | This compound (n=220) | Control (n=219) | Hazard Ratio (95% CI) | P-value |
|---|---|---|---|---|
| Median PFS (months) | 9.6 | 6.9 | 0.719 (0.580-0.893) | 0.0024 |
| Intracranial PFS (BICR, mRECIST 1.1) | Not reported | Not reported | 0.467 (0.352-0.619) | Not reported |
| Intracranial PFS (Investigator, RANO-BM) | Not reported | Not reported | 0.627 (0.466-0.844) | Not reported |
| Median OS (months) | 37.3 | 31.8 | 0.833 (0.524-1.283) | Immature data |
| EGFR Subtypes | ||||
| Exon 19 Deletion | Not reported | Not reported | 0.684 (0.505-0.926) | Not reported |
| L858R Mutation | Not reported | Not reported | 0.762 (0.568-1.021) | Not reported |
The safety analysis of the EVEREST trial revealed that this compound had a manageable safety profile consistent with previously reported data on the drug [2]. The adverse events observed were characteristic of EGFR-TKI class effects, with no unexpected toxicities emerging. The most common adverse events associated with this compound included rash, diarrhea, and elevated transaminases, which were generally manageable with appropriate supportive care and dose modifications when necessary [2].
While the published excerpts from the EVEREST trial do not provide comprehensive quantitative data on adverse event rates, they note that the safety profile of this compound was considered acceptable in the context of its clinical benefits, particularly given the challenging patient population with CNS metastases who have limited therapeutic options [2]. The adverse events reported were consistent with those observed in earlier phase studies of this compound, including the phase 1 BLOOM study and phase 2 CTONG1702 study, which provided preliminary safety data leading to the phase 3 trial [1]. As with all EGFR-TKIs, appropriate monitoring and proactive management of characteristic adverse events are essential for optimizing treatment duration and maintaining patients' quality of life.
The EVEREST trial implemented a comprehensive CNS assessment protocol to ensure accurate evaluation of intracranial disease activity. All patients underwent contrast-enhanced brain MRI at baseline, with follow-up scans conducted every 6 weeks during the first 48 weeks, and subsequently every 12 weeks until documented CNS progression. The imaging assessment followed a dual-review process incorporating both BICR using modified RECIST 1.1 criteria for brain metastases and investigator assessment using RANO-BM criteria [2] [1]. This rigorous approach minimized assessment bias and provided robust data on intracranial efficacy.
The specific assessment protocol required:
The EVEREST trial employed rigorous molecular testing methodologies to confirm EGFR mutation status, which was a key eligibility criterion. The testing approach utilized next-generation sequencing (NES) platforms applied to either tumor tissue or circulating tumor DNA (ctDNA) from plasma samples [1]. The specific protocol involved:
This comprehensive testing strategy ensured accurate patient selection while also facilitating exploratory analyses of potential biomarkers of response.
This compound exerts its therapeutic effect through potent inhibition of EGFR signaling pathways, with distinctive pharmacokinetic properties that enable enhanced CNS penetration. The following Graphviz diagram illustrates the drug mechanism and key signaling pathways:
This diagram illustrates this compound's unique dual mechanism: direct EGFR kinase inhibition combined with complete BBB penetration due to not being a substrate for efflux transporters P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP). This distinguishes it from other EGFR-TKIs that have limited CNS penetration due to active efflux at the BBB [1].
The following workflow diagram outlines the key stages of patient participation in the EVEREST trial, from screening through follow-up:
This workflow highlights the comprehensive assessment strategy employed in the EVEREST trial, particularly the rigorous imaging schedule and dual review processes that ensured robust efficacy evaluation.
The EVEREST trial represents a significant advancement in the therapeutic landscape for patients with EGFR-mutant NSCLC and CNS metastases, addressing a previously unmet need through a specifically designed EGFR-TKI with enhanced BBB penetration. The results demonstrate that this compound significantly improves both systemic and intracranial PFS compared to first-generation EGFR-TKIs, with a particularly dramatic improvement in intracranial disease control (HR 0.467) [2]. This establishes this compound as a novel first-line option for this challenging patient population.
The trial findings have several important clinical implications. First, they validate the strategy of designing TKIs specifically for CNS penetration rather than relying on agents developed primarily for systemic disease control. Second, the potential for sequential therapy with this compound followed by third-generation EGFR-TKIs upon progression and T790M emergence offers a promising long-term treatment strategy that may optimize overall survival outcomes [2] [1]. Finally, the particularly pronounced benefit in patients with the L858R mutation is noteworthy, as this subgroup has historically derived less benefit from some third-generation EGFR-TKIs like osimertinib (HR 1.0 in the FLAURA trial) [1].
From a drug development perspective, the EVEREST trial provides a model for future CNS metastasis trials, demonstrating the importance of dedicated studies in this population rather than relying on subgroup analyses. The use of multiple CNS assessment methodologies and mandatory baseline and follow-up CNS imaging sets a new standard for rigorous evaluation of intracranial efficacy. As the first randomized controlled trial exclusively enrolling patients with EGFR-mutant NSCLC and CNS metastases, EVEREST provides practice-changing evidence that will inform future treatment guidelines and clinical practice in this area of high unmet need [2] [1].
Zorifertinib (AZD3759) is a novel EGFR tyrosine kinase inhibitor (TKI) specifically engineered for high blood-brain barrier (BBB) penetration by avoiding efflux transport proteins like P-glycoprotein and breast cancer resistance protein, achieving nearly complete BBB penetration [1] [2] [3].
The phase 3 EVEREST trial established this compound's superiority over first-generation EGFR-TKIs (gefitinib or erlotinib) in patients with EGFR-mutant NSCLC and CNS metastases [4].
Table 1: Key Efficacy Outcomes from the EVEREST Phase 3 Trial
| Endpoint | This compound | Control (Gefitinib/Erlotinib) | Hazard Ratio (HR) | P-value |
|---|---|---|---|---|
| Median Progression-Free Survival (PFS) | 9.6 months | 6.9 months | 0.719 (95% CI: 0.580-0.893) | 0.0024 [4] |
| Intracranial PFS (BICR per mRECIST1.1) | 17.9 months [3] | Not Reported | 0.467 (95% CI: 0.352-0.619) | 0.0018 [4] [3] |
| Overall Survival (OS) in T790M+ subsequential 3rd-gen TKI | 37.3 months (estimated) | 31.8 months (estimated) | 0.833 (95% CI: 0.524-1.283) | Immature Data [4] |
| Intracranial Objective Response Rate (ORR) | 75.0% [2] | Not Reported | - | - |
The trial demonstrated consistent PFS benefit across key subgroups, including patients with EGFR L858R mutations and those with more than 3 CNS lesions [4] [3].
This compound inhibits EGFR sensitizing mutations (exon 19Del, L858R). A key advantage is that the main acquired resistance mechanism is the EGFR T790M mutation, allowing for effective sequential therapy with third-generation EGFR-TKIs like osimertinib or aumolertinib [1]. This sequence offers a promising strategy to prolong overall survival [4] [1].
Diagram 1: Sequential Treatment Logic for Prolonged Survival. A key rationale for the first-line use of this compound is that disease progression is often driven by the acquired EGFR T790M mutation, which is subsequently treatable with third-generation EGFR-TKIs, creating a strategy to extend overall survival [1].
Dose reductions are implemented to manage adverse events while maintaining treatment efficacy [1] [2].
Table 2: Dose Modification Scheme for Adverse Events
| Dose Level | Recommended Dose | Guidance and Evidence |
|---|---|---|
| Starting Dose | 250 mg - 300 mg twice daily | Higher doses used in early trials [1] [2]. |
| First Reduction | 200 mg twice daily | For recurrent Grade 2 or first occurrence of Grade 3 AEs [1] [2]. |
| Second Reduction | 150 mg twice daily | For recurrent Grade 3 AEs [1]. |
| Third Reduction | 100 mg twice daily | Case reports show maintained efficacy at this dose for over 7 years [2]. |
Management of common AEs involves dose modification and supportive care [1] [2].
Diagram 2: Adverse Event Management and Dose Modification Workflow. Most AEs are Grade 1-2 and manageable with supportive care and/or dose reduction [1] [2].
For developing a robust LC-MS/MS method for this compound in biological matrices like plasma and cerebrospinal fluid (CSF), the following parameters should be established and validated.
Table 1: Key Method Parameters and Proposed Targets
| Parameter | Specification | Note / Example from Analogous Methods |
|---|---|---|
| Analytes | This compound and potential metabolites [1] | Specific metabolite identification for this compound is not detailed in the search results. |
| Sample Preparation | Protein Precipitation (PPT) [2] | PPT with acetonitrile is simple and high-throughput, as used for ASK120067 [2]. |
| Chromatography Column | C18 (e.g., BEH C18, 1.7 µm, 2.1 × 50 mm) [2] | Provides efficient separation for similar EGFR-TKIs. |
| Mobile Phase | A: 5mM Ammonium Acetate in Water (0.1% Formic Acid) B: Acetonitrile [2] | A gradient elution is typically used for optimal separation. | | Flow Rate | ~0.4 mL/min [2] | | | Mass Spectrometry | Positive ESI, MRM mode [2] | The specific precursor-to-product ion transitions for this compound would need to be determined experimentally. | | Calibration Range | To be determined empirically | Must cover expected pharmacokinetic concentrations. A method for osimertinib was linear from 40-1000 nM in plasma [3]. | | Critical Consideration | Nonspecific binding to container surfaces [3] | A method for osimertinib noted significant adsorption loss in CSF (45.5%), which was mitigated by protein addition [3]. |
The workflow for method development and application, from sample collection to data analysis, can be visualized as follows:
Here is a detailed protocol structured for application notes, based on methods for analogous compounds [3] [2].
Instrumentation and Reagents
Sample Preparation Procedure
LC-MS/MS Conditions
Validation Parameters A bioanalytical method must be validated according to regulatory guidelines (e.g., FDA/EMA). Key parameters include:
The management of EGFR-mutant non-small cell lung cancer (NSCLC) has been revolutionized by tyrosine kinase inhibitors (TKIs), yet the development of central nervous system (CNS) metastases remains a major therapeutic challenge. Zorifertinib (AZD3759) represents a novel therapeutic agent specifically engineered as a blood-brain barrier (BBB)-penetrant EGFR-TKI, designed to address the critical limitation of poor CNS drug exposure observed with earlier-generation TKIs [1]. The clinical efficacy of this compound was established in the pivotal phase 3 EVEREST trial, leading to its recent approval by China's National Medical Products Administration (NMPA) for first-line treatment of EGFR-mutant advanced or metastatic NSCLC with CNS metastases [1].
The scientific rationale for exploring this compound in combination and sequential therapy with third-generation EGFR-TKIs, such as osimertinib, is twofold. First, despite the superior CNS penetration of third-generation agents compared to earlier TKIs, a significant unmet need remains for patients with extensive or symptomatic CNS disease [2]. Second, resistance to first-line osimertinib frequently develops, often mediated by mechanisms such as MET amplification [3]. Strategic sequencing or combination of BBB-penetrant EGFR-TKIs with other targeted agents presents a promising approach to enhance intracranial disease control and overcome or delay resistance.
The EVEREST trial was a landmark phase 3, randomized, international, multi-center study that compared this compound with first-generation EGFR-TKIs (gefitinib or erlotinib) in 439 treatment-naïve patients with EGFR-mutant NSCLC and CNS metastases [1]. The trial's primary results form the evidence base for this compound's efficacy.
Table 1: Efficacy Outcomes from the EVEREST Trial [1]
| Efficacy Endpoint | This compound (n=220) | Control (Gefitinib/Erlotinib) (n=219) | Hazard Ratio (HR) / p-value |
|---|---|---|---|
| Median Intracranial PFS | 17.9 months | Not Reported | HR, 0.63; P = 0.0018 |
| Median Systemic PFS | 9.6 months | 6.9 months | HR, 0.719; 95% CI, 0.580-0.893; P = 0.0024 |
| Intracranial Progression Risk | -- | -- | 37% reduction |
| Overall Survival (OS) - Immature Data | Trend toward improvement | -- | -- |
| OS in TKI-sequenced subgroup | 37.3 months | 31.8 months | HR, 0.833; 95% CI, 0.524-1.283 |
The safety profile of this compound was consistent with previously reported data for EGFR-TKIs, with no new safety signals identified [1]. The design of the EVEREST trial is summarized in the following workflow diagram.
Research highlights the differential blood-brain barrier penetration capabilities of various EGFR-TKIs. Preclinical models demonstrate that third-generation TKIs like osimertinib achieve significantly higher brain-to-plasma concentration ratios (up to 3.41) compared to first-generation agents like gefitinib (0.21) [2]. This compound was uniquely designed as a non-BBB efflux protein substrate to maximize CNS penetration [1]. The following table compares the relevant properties of these agents.
Table 2: Comparison of BBB-Penetrant EGFR-TKIs for CNS Disease [1] [2]
| Property | This compound | Osimertinib (3rd Gen) | Erlotinib/Gefitinib (1st Gen) |
|---|---|---|---|
| BBB Penetration Rationale | Designed to avoid efflux pumps | High passive permeability, weak efflux substrate | Poor penetration, P-glycoprotein substrate |
| Key CNS Trial | EVEREST (Phase 3) | FLAURA (Phase 3) CNS subset | Subgroup analyses |
| Intracranial PFS | 17.9 months | Not Reached (vs 13.9 mos control) | Inferior to newer agents |
| Systemic PFS | 9.6 months | 18.9 months (overall population) | ~6-12 months (variable) |
| Role in CNS Mets | First-line specific for CNS disease | First-line for systemic disease (with CNS activity) | Limited, less effective for CNS |
| Resistance Coverage | Sensitizing EGFR mutations | Sensitizing & T790M mutations | Sensitizing mutations only |
The therapeutic strategy involving these agents can be visualized as a logical pathway for managing EGFR+ NSCLC with CNS metastases.
Objective: To quantitatively evaluate and compare the BBB penetration potential of this compound, osimertinib, and first-generation EGFR-TKIs using an in vitro model.
Materials:
Methodology:
Objective: To assess the anti-tumor efficacy of this compound as a monotherapy and in combination with osimertinib against EGFR-mutant NSCLC brain metastases in a murine model.
Materials:
Methodology:
Recent data from the 2025 ASCO Annual Meeting highlights the evolving landscape of overcoming resistance in EGFR-mutant NSCLC, providing context for future this compound combination strategies [3].
These emerging paradigms suggest that this compound could be strategically positioned either as a potent CNS-active backbone in similar biomarker-driven combinations (e.g., with MET inhibitors) or as a sequential therapy following progression on other TKIs to regain CNS control.
This compound addresses a critical unmet need in oncology as the first EGFR-TKI specifically approved for EGFR-mutant NSCLC with CNS metastases, offering significant improvement in intracranial outcomes. The structured data, experimental protocols, and emerging clinical context provided in these application notes are intended to facilitate further preclinical and clinical research. Strategic combinations of this compound with third-generation EGFR-TKIs or other targeted agents represent a promising frontier for enhancing patient outcomes in this challenging clinical scenario. Future clinical trials should focus on defining the optimal sequencing and integration of this potent BBB-penetrant TKI within the broader treatment armamentarium for EGFR-mutant NSCLC.
For researchers designing clinical trials or conducting translational studies, the following notes synthesize key findings and methodological considerations.
Clinical Efficacy and Assessment Context: this compound (AZD3759) is an EGFR-TKI designed for high blood-brain barrier (BBB) penetration. The phase 3 EVEREST trial established its superiority over first-generation EGFR-TKIs (gefitinib/erlotinib) in treatment-naive, EGFR-mutant NSCLC patients with CNS metastases [1]. The trial demonstrated significant improvements in both systemic and intracranial Progression-Free Survival (PFS), assessed via blinded independent central review (BICR) using RECIST 1.1 and investigator-assessed RANO-BM [1]. A notable case report further supports its long-term efficacy, with a patient achieving over 65 months of overall survival and a progression-free survival of 3 years on first-line this compound, with response assessed per RECIST 1.1 [2].
Comparative Performance of Response Criteria: The choice of response criteria can significantly impact trial outcomes, such as enrollment and observed response rates. A comparative study of different criteria in immunotherapy trials for brain metastases revealed that using a modified RECIST 1.1 (mRECIST) with a 5 mm threshold for target lesions allowed for the enrollment of more patients, some of whom showed durable responses, compared to the standard 10 mm threshold in RECIST 1.1 and RANO-BM [3]. While concordance among criteria like RECIST 1.1, RANO-BM, and RANO-HGG was generally high, the lesion size threshold directly influenced the reported overall response rate (ORR) [3]. Furthermore, emerging evidence suggests that volumetric measurement of brain metastases on MRI may be a more accurate predictor of overall survival compared to traditional diameter-based methods like RANO-BM or iRANO-BM [4].
The following table summarizes the key efficacy data from the pivotal EVEREST trial, which utilized multiple assessment criteria [1].
| Assessment Criteria | Endpoint | This compound Result | Control Arm (1st-gen TKI) Result | Hazard Ratio (HR) | P-value |
|---|---|---|---|---|---|
| RECIST 1.1 (BICR) | Median PFS (Systemic) | 9.6 months | 6.9 months | 0.719 | 0.0024 |
| Modified RECIST 1.1 (BICR) | Intracranial PFS | Significantly prolonged | - | 0.467 | - |
| RANO-BM (Investigator) | Intracranial PFS | Significantly prolonged | - | 0.627 | - |
For scientists in drug development, standardizing CNS response assessment is critical for generating reliable and registrational data. The following protocol is synthesized from the methodologies of the EVEREST trial and regulatory guidance.
1. Objective To standardize the acquisition, analysis, and interpretation of brain MRI for assessing the efficacy of this compound in patients with CNS metastases, using RECIST 1.1 and RANO-BM criteria.
2. Imaging Acquisition Parameters
3. Lesion Selection and Measurement
4. Response Assessment Workflow The process for evaluating response involves sequential steps from baseline to confirmation of progression, with specific criteria for each assessment system. The following diagram illustrates the workflow for applying RECIST 1.1 and RANO-BM criteria:
5. Criteria Definitions and Key Differentiators
6. Advanced and Exploratory Methods
Zorifertinib (AZD3759) is a novel epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) specifically designed for complete blood-brain barrier (BBB) permeability to treat EGFR-mutated non-small cell lung cancer (NSCLC) with central nervous system (CNS) metastases. [1] Therapeutic Drug Monitoring (TDM) is crucial for optimizing its efficacy and managing toxicity, especially given its unique pharmacokinetic profile and the narrow therapeutic window suggested by clinical dose-finding studies. This document provides a structured framework and detailed protocols for researchers to establish this compound TDM in clinical practice.
This compound was engineered to achieve high CNS penetration, a critical feature for tackling CNS metastases where earlier EGFR-TKIs showed limited efficacy. [2]
Clinical trials have directly compared different dosing regimens, providing initial data for exposure-response relationships and dose optimization. The table below summarizes key efficacy and safety outcomes from a phase 2 study.
Table 1: Comparison of Clinical Outcomes for this compound Dosing Regimens from a Phase 2 Study (CTONG1702) [2]
| Parameter | 200 mg bid (N=15) | 300 mg bid (N=15) | Clinical Implication |
|---|---|---|---|
| Confirmed Objective Response Rate (ORR) | 80% | 60% | Higher dose did not improve efficacy; 200 mg may be at top of exposure-response curve. |
| Median Progression-Free Survival (PFS) | 15.8 months | 10.7 months | Suggests better long-term disease control with 200 mg, possibly due to fewer dose reductions. |
| Grade 3/4 Treatment-Related Adverse Events | 60% | 87% | Clear increase in toxicity with 300 mg dose, indicating a steeper toxicity-exposure relationship. |
| Major Reason for Discontinuation | N/A | Diarrhea and skin rash | Toxicity-driven discontinuations more frequent at 300 mg, compromising treatment continuity. |
The data strongly suggests that 200 mg twice daily provides a better efficacy-safety profile compared to 300 mg twice daily. The higher dose leads to significantly more grade 3-4 toxicities without conferring a survival or response benefit, highlighting the need for careful dose individualization and monitoring. [2]
While a specific validated bioanalytical method for this compound is not detailed in the public literature, the following protocol outlines a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which is the standard technique for TDM of small-molecule TKIs.
1. Principle: this compound will be extracted from human plasma via protein precipitation. The extract will be chromatographically separated and detected using tandem mass spectrometry with electrospray ionization (ESI) in positive mode.
2. Materials and Reagents:
3. Sample Preparation (Protein Precipitation):
4. LC-MS/MS Conditions:
5. Validation Parameters: Any method adopted for clinical research must be fully validated according to regulatory guidelines (e.g., FDA/EMA) for:
The following diagram visualizes the comprehensive TDM and dose optimization process for a patient starting this compound treatment.
Diagram Title: this compound TDM and Dose Optimization Clinical Workflow
The following table consolidates the critical variables for TDM implementation. A definitive therapeutic window has not been established; the proposed range is based on available efficacy and toxicity data.
Table 2: Key Parameters for Therapeutic Drug Monitoring of this compound
| Parameter | Details & Proposed Range | Clinical & Research Context |
|---|---|---|
| Optimal Sampling Time | Trough concentration (Cmin) just before next dose at steady state (after ≥5 half-lives). | Ensures consistent exposure and is least invasive for the patient. |
| Target Matrix | Plasma. | Standardized and accessible matrix for TDM. |
| Proposed Therapeutic Range (Cmin) | To be established; guided by 200 mg bid efficacy data. | The successful 200 mg bid dose from clinical trials should inform the target. [2] |
| Action Levels | Below target: Check adherence, consider increase to 300 mg bid. Above target with toxicity: Manage AE, dose reduce or interrupt. | 300 mg bid showed significantly higher Grade 3/4 AEs (87% vs 60%), defining the upper exposure limit. [2] |
| Critical Toxicities to Monitor | Rash, diarrhea, increased ALT/AST. | These were dose-limiting toxicities in clinical trials. [2] |
Therapeutic drug monitoring for this compound is a promising strategy to maximize clinical outcomes for patients with EGFR-mutant NSCLC and CNS metastases. Current evidence supports 200 mg twice daily as the optimal starting dose, with a potential need for TDM-guided adjustment to 300 mg twice daily in select patients, though with a high risk of toxicity. [2]
Future work must focus on:
The table below summarizes the incidence of skin rash from a Phase 3 trial and outlines the standard management approach based on severity grading.
| Aspect | Details |
|---|---|
| Overall Incidence & Common TRAEs | In a Phase 3 trial, 65.9% of patients experienced Grade 3 or higher treatment-related adverse events (TRAEs) with Zorifertinib. Common Grade ≥3 TRAEs included rash (13.6%) and acneiform dermatitis (13.6%) [1]. |
| Dose Reduction Example | Clinical cases show successful management of Grade 3 dermatitis acneiform via dose reduction (e.g., from 250 mg to 200 mg, then to 150 mg twice daily) while maintaining clinical efficacy over several years [2]. |
| Grading & Management by Severity | |
| Grade 1 (Mild) | Papules/pustules covering <10% of body surface area (BSA), with or without minor symptoms (pruritus, tenderness) [3]. |
| Management | Use low-potency topical corticosteroids and topical antibiotics (e.g., clindamycin 1% gel, erythromycin gel) [3]. |
| Grade 2 (Moderate) | Papules/pustules covering 10-30% of BSA, with associated psychosocial impact [3]. |
| Management | Administer oral tetracyclines (e.g., doxycycline 100 mg twice daily or minocycline 100 mg twice daily). Combine with topical corticosteroids (low-potency for face/neck, medium-potency for trunk) [3]. |
| Grade 3/4 (Severe/Life-threatening) | Papules/pustules covering >30% of BSA, limiting self-care activities, with or without superinfection [3]. |
| Management | Dose interruption or reduction of this compound is required. Implement systemic corticosteroids (e.g., prednisone 0.5 mg/kg/day) and continue oral antibiotics. For refractory cases, consider low-dose isotretinoin (20-30 mg/day) [3] [2]. |
Proactive management can significantly reduce the incidence and severity of rash.
Below is a detailed workflow for managing skin rash in a clinical trial setting, integrating proactive care and reactive measures based on severity.
The following table summarizes key hepatotoxicity data from the FDA-approved prescribing information and clinical trials [1]:
| Aspect of Hepatotoxicity | Clinical Data and Recommendations |
|---|---|
| Incidence | Hepatotoxicity was identified as one of the most common adverse effects in the Beamion LUNG-1 trial (NCT04886804) [1]. |
| Monitoring Parameters | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Total Bilirubin [1]. |
| Monitoring Schedule | Baseline: Before treatment initiation. First 12 weeks: Every 2 weeks. After 12 weeks: Monthly thereafter. For elevated enzymes: More frequent testing is required [1]. | | Management | Dosing should be interrupted, reduced, or permanently discontinued based on the severity of the hepatotoxicity [1]. |
For researchers investigating the mechanisms behind zorifertinib-induced liver injury, profiling its metabolites is crucial. The following workflow and protocols are adapted from a published study on this compound metabolism [2] [3].
This protocol helps predict vulnerable metabolic sites and potential reactive intermediates before laboratory experiments [2] [3].
This protocol is used to generate and detect both stable and reactive metabolites in a controlled system [2] [3].
This protocol provides a holistic view of the metabolites actually formed in a living organism [2] [3].
The experimental data reveals that this compound undergoes extensive metabolism, which is a potential cause of its hepatotoxicity [2] [3]. The identified metabolic pathways and their potential toxicological significance are summarized below.
Based on the current scientific literature, the following table summarizes the primary mechanisms behind diarrhea induced by EGFR-TKIs, a class to which Zorifertinib belongs [1] [2].
| Mechanism | Description | Key Pathophysiological Processes |
|---|
| Chloride Secretory Dysfunction | EGFR-TKIs inhibit the negative regulation of chloride secretion, leading to excessive fluid movement into the intestinal lumen [1] [2]. | - Inhibition of EGFR signaling on basolateral membranes of gut epithelia [1].
The following diagram synthesizes these primary mechanisms and their interrelationships into a single pathway.
The incidence and severity of diarrhea vary among different EGFR-TKIs. The table below provides data for context, though specific grade-based incidence for this compound was not available in the search results [3] [4].
| EGFR-TKI | Generation | Incidence of All-Grade Diarrhea | Incidence of Severe (Grade 3+) Diarrhea |
|---|---|---|---|
| This compound | (Under development) | 92% (all GI disorders) [3] | Information missing |
| Gefitinib | First | 27% - 69% [4] | 1% - 25% [4] |
| Erlotinib | First | 18% - 68% [5] [4] | 1% - 12% [5] [4] |
| Afatinib | Second | 87% - 95% [5] [4] | 5% - 17% [5] [4] |
| Dacomitinib | Second | 72% - 78% [4] | 12% - 13% [4] |
| Neratinib | Second | 95% [4] | 40% [4] |
| Osimertinib | Third | 41% [4] | 1% [4] |
For researchers designing clinical trials or observing adverse events, the following general management strategies for EGFR-TKI-induced diarrhea are recommended [1] [5].
For scientists investigating the mechanisms or potential treatments for this compound-induced diarrhea in preclinical models, the following experimental approaches are cited in the literature.
This assay investigates the secretory mechanism of diarrhea [2].
This protocol assesses the morphological damage to the intestinal mucosa [1] [2].
| Mechanism | Key Characteristics / Evidence | Frequency in Studies |
|---|
| EGFR T790M Mutation | - A secondary mutation in the EGFR gene that causes resistance by increasing ATP affinity and causing steric hindrance [1] [2].
When disease progression occurs on this compound, a systematic approach to re-biopsy and molecular profiling is crucial for identifying the resistance mechanism and guiding subsequent therapy.
The following diagram outlines the decision-making process for experimental investigation of this compound resistance:
Understanding the metabolic vulnerabilities of a drug is the first step in designing a prodrug. Research has identified several key metabolic pathways for this compound, summarized in the table below.
| Metabolic Pathway | Site of Metabolism | Metabolite Type / Outcome | Experimental System |
|---|---|---|---|
| Phase I Metabolism [1] [2] | |||
| N-Demethylation | N-methyl piperazine ring | Iminium ion intermediate (Phase I) | Rat Liver Microsomes (RLMs) |
| O-Demethylation | Methoxy group | Phase I Metabolite | RLMs, In Vivo (Rat) |
| Hydroxylation | Not specified | Phase I Metabolite | RLMs, In Vivo (Rat) |
| Defluorination & Dechlorination | Halogenated phenyl ring | Phase I Metabolite | RLMs, In Vivo (Rat) |
| Reduction | Not specified | Phase I Metabolite | RLMs, In Vivo (Rat) |
| Phase II Metabolism [1] [2] | |||
| Sulphation | Direct conjugation | Sulphate conjugate | In Vivo (Rat) |
| Glucuronidation | Direct conjugation | Glucuronic acid conjugate | In Vivo (Rat) |
| Reactive Metabolite Formation [1] [2] | |||
| - | N-methyl piperazine ring | Cyano adducts (trapped by KCN) | RLMs with KCN |
| - | Phenyl amine ring | Glutathione (GSH) conjugates | RLMs with GSH |
The following diagram illustrates the relationship between this compound's metabolic pathways and the associated experimental findings:
While not applied to this compound in the available literature, the following prodrug approaches are well-established in drug development to address common metabolic stability issues. The table below aligns these strategies with the specific metabolic problems identified for this compound.
| Metabolic Challenge in this compound | Potential Prodrug Strategy | Mechanism & Examples |
|---|---|---|
| Rapid Phase I Metabolism (N- and O-demethylation) [1] [3] | Bioprecursor Prodrug [4] [3] | The prodrug is designed to be metabolized into the active parent drug. Example: Losartan is oxidized to its active carboxylic acid metabolite [4] [3]. |
| Formation of Reactive Intermediates (Iminium ions from Piperazine ring) [1] [2] | Structural Blocking via Carrier-Linked Prodrug [3] | A protective group is attached to the vulnerable site (e.g., the nitrogen on the piperazine ring) to block the formation of reactive metabolites. The group is cleaved off later to release the active drug. |
| General Metabolic Instability [3] | Ester-based Carrier Prodrug [5] [4] [3] | This is the most common prodrug strategy. Ester bonds mask functional groups (e.g., hydroxyl, carboxyl) and are cleaved by ubiquitous esterases in the body. Examples: Valacyclovir, Oseltamivir [5] [4]. |
| Poor Solubility/Permeability (Can influence metabolism) | Phosphate/Ester Prodrug [4] [3] | Adding a polar group (e.g., phosphate) can greatly improve water solubility. Example: Fosphenytoin is a phosphate ester prodrug of phenytoin [4]. |
| Bypassing Slow/Kinetic Limitations | Phosphoramidate (ProTide) Prodrug [6] | This advanced strategy is used for nucleotides to bypass the first, often rate-limiting, phosphorylation step. It also masks charge to improve cell permeability. Examples: Sofosbuvir, Remdesivir [6]. |
The logical workflow for applying these strategies to a drug candidate is outlined below:
Once potential prodrugs are synthesized, their stability and conversion should be evaluated using standardized protocols. The methods below, adapted from the this compound metabolite profiling study, provide a solid foundation [1].
The following table summarizes the current understanding of zorifertinib's metabolism and interaction potential based on available literature.
| Aspect | Findings for this compound | Key References & Notes |
|---|---|---|
| Metabolism (CYP450) | Metabolized by CYP450 enzymes; In silico and in vitro studies predict involvement. | [1] |
| Reactive Metabolites | Yes. The N-methyl piperazine ring undergoes Phase I metabolism, forming iminium ion intermediates; trapped as cyano adducts and glutathione (GSH) conjugates. | [1] Suggests potential for mechanism-based inhibition or idiosyncratic toxicity. |
| Primary Metabolic Pathways | Phase I: N-demethylation, O-demethylation, hydroxylation, reduction, defluorination, dechlorination. Phase II: Direct sulphate and glucuronic acid conjugation. | [1] Identified in both in vitro (rat liver microsomes/hepatocytes) and in vivo (rat) models. | | Clinical DDI Evidence | Limited specific clinical DDI data publicly available. | No direct clinical DDI studies were identified in the search results. |
For researchers aiming to characterize the metabolic fate of new chemical entities like this compound, the following protocols from the literature can serve as a guide.
The diagram below outlines a logical workflow for evaluating the drug-drug interaction potential of a novel drug like this compound, from initial screening to risk assessment.
Q1: Our in vitro data suggests this compound forms reactive metabolites. What is the clinical significance of this? A1: The formation of reactive metabolites, such as the iminium ions from the N-methyl piperazine ring in this compound, is a potential red flag for idiosyncratic drug toxicity [1]. It does not automatically mean the drug will be toxic in humans, but it indicates a risk that requires careful evaluation. This finding should prompt further investigations, including mechanism-based inhibition (MBI) assays to see if the reactive metabolites irreversibly inhibit CYP enzymes [2], and thorough preclinical toxicology studies.
Q2: Which specific CYP450 enzymes are most critical to investigate for this compound interactions? A2: While the specific isoforms for this compound are not fully detailed, the research highlights that six enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5) metabolize 90% of drugs [3]. Furthermore, other EGFR-TKIs are known to be substrates of CYP3A4 and, to a lesser extent, CYP1A2 and CYP2D6 [4]. Therefore, the initial screening should prioritize CYP3A4, followed by CYP2D6, CYP1A2, and the CYP2C family. The in silico prediction from the WhichP450 software can help narrow this focus [1].
Q3: How should we manage the risk of DDIs in early clinical trials with this compound? A3: In the absence of comprehensive clinical DDI data, a precautionary approach is recommended based on preclinical findings:
The table below summarizes the key characteristics of this compound based on current research and development data.
| Feature | Description |
|---|---|
| Drug Type | Small molecule, Oral EGFR Tyrosine Kinase Inhibitor (TKI) [1] [2] |
| Primary Indication | EGFR-mutant non-small cell lung cancer (NSCLC), particularly with CNS metastases [3] [4] |
| Key Mechanism | Potently inhibits EGFR sensitizing mutations (exon 19 deletion, exon 21 L858R) [2] [4] |
| Distinguishing Property | Designed for complete blood-brain barrier (BBB) penetration [1] [4] |
| Metabolism | Extensive, primarily via Phase I reactions (e.g., N-demethylation, O-demethylation, hydroxylation) [1] |
| Notable Clinical Evidence | EVEREST trial (Phase 2/3) showed improved systemic and intracranial PFS vs. 1st-gen EGFR-TKIs [3] [4] |
Q1: What is the core mechanism of action of this compound? this compound is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It specifically targets and inhibits the intracellular tyrosine kinase domain of EGFR, blocking the signaling pathways that drive the proliferation and survival of cancer cells with EGFR mutations [1]. Its primary targets are the classic EGFR sensitizing mutations: exon 19 deletions and the exon 21 L858R substitution [2] [4].
Q2: What are the key pharmacokinetic and metabolic characteristics to consider in assays? Research indicates that this compound undergoes extensive metabolism. Key characteristics include:
Q3: What is the primary clinical rationale for developing this compound? this compound was specifically engineered to have high blood-brain barrier (BBB) permeability. This design makes it a candidate for treating EGFR-mutant NSCLC patients with central nervous system (CNS) metastases, an area where many targeted therapies have limited efficacy [1] [4].
Q4: What clinical trial data supports its use? The phase 2/3 EVEREST trial was a pivotal, multinational study designed for this specific population. It compared first-line this compound against first-generation EGFR-TKIs (gefitinib or erlotinib) in patients with advanced, EGFR-mutant NSCLC and CNS metastases [3] [4].
Your inquiry about "treatment beyond progression" points toward advanced clinical management strategies, which are not explicitly detailed in the available search results. The following diagram outlines a potential investigative workflow for this scenario, based on general oncological principles and the specific information available for this compound.
Q5: What are the potential strategies when facing disease progression on this compound? As specific clinical protocols for this scenario are not outlined in the search results, the following strategies are based on general principles of oncology drug development and the known properties of the drug:
Q6: What are critical toxicities to monitor in research settings? While the clinical safety profile is comparable to other EGFR-TKIs [4], metabolic studies highlight the potential for bioactivation. The formation of reactive metabolites (e.g., iminium ions) suggests researchers should closely monitor for mechanism-based toxicities, potentially affecting the liver, skin, and gastrointestinal tract [1].
The table below summarizes the key efficacy and safety data for zorifertinib from the Phase 3 EVEREST trial, which established the current recommended dose [1].
| Parameter | This compound (200 mg twice daily) | Control (gefitinib/erlotinib) |
|---|---|---|
| Systemic Median PFS | 9.6 months | 6.9 months |
| Intracranial Median PFS | 15.2 months | 8.3 months |
| Overall Response Rate (ORR) | 68.6% | 58.4% |
| Treatment-Related Adverse Events (TRAEs) | 97.7% | 94.0% |
| Grade ≥3 TRAEs | 65.9% | 18.3% |
For your research, the following points are critical when exploring the therapeutic window of this compound:
Here are answers to potential FAQs that may arise during your experimental work with this compound.
FAQ 1: What is the recommended starting dose for in vivo models, and how can it be adjusted?
FAQ 2: How do I monitor and manage skin toxicities in preclinical models or clinical trial design?
FAQ 3: What methodologies are used to assess blood-brain barrier penetration and metabolite profiling?
The following diagrams outline the key metabolic pathway of this compound and a proposed experimental workflow for dose optimization studies.
Figure: this compound Metabolic Activation Pathway. The N-methyl piperazine ring undergoes Phase I metabolism, forming reactive iminium intermediates that can be trapped for analysis [3].
Figure: Proposed Workflow for this compound Dose Optimization Studies.
The field of oncology dose optimization is evolving with initiatives like FDA's Project Optimus, emphasizing that the maximum tolerated dose may not be the most optimal [6]. For this compound, the evidence strongly supports further investigation into lower dosing regimens to establish a wider therapeutic window without compromising its excellent CNS efficacy.
What are the primary metabolic soft spots in Zorifertinib? The metabolism of this compound is primarily focused on two regions: the N-methyl piperazine ring and the phenyl amine ring. The N-methyl piperazine ring is a major site for Phase I metabolism, leading to N-demethylation and the formation of iminium ion reactive intermediates. The aniline (phenyl amine) moiety on the quinazoline core is a potential site for metabolic activation to form reactive iminoquinone species [1].
Which reactive intermediates are formed and how can they be detected? The two main types of reactive intermediates are:
What structural modifications can mitigate reactive metabolite formation? Proposed strategies include [1]:
This protocol is adapted from the research by Al-Shakliah et al. (2022) [1].
To identify and characterize in vitro reactive metabolites of this compound generated in a rat liver microsomal system using trapping agents and Liquid Chromatography-Ion Trap Mass Spectrometry (LC-IT-MS).
Step 1: Incubation Setup Prepare the following incubation mixtures in duplicate or triplicate:
Pre-incubate all mixtures for 5 minutes at 37°C.
Step 2: Reaction Initiation and Quenching
Step 3: Sample Analysis
LC Conditions (Example Gradient) [1]:
MS Conditions:
The experimental workflow for this protocol is summarized in the following diagram:
The table below summarizes the reactive metabolites and adducts identified in the referenced study, which your experiments may also detect [1].
| Metabolite Type | Quantity Detected | Key Metabolic Pathways / Trapping Mechanism |
|---|---|---|
| Phase I Metabolites (in vitro) | 6 | N-Demethylation, O-Demethylation, Hydroxylation, Reduction, Defluorination, Dechlorination [1] |
| Phase II Metabolites (in vitro) | 3 | Sulphation, Glucuronidation [1] |
| GSH Conjugates | 4 | Trapping of iminoquinone/electrophilic intermediates from phenyl amine ring [1] |
| Cyano Adducts | 3 | Trapping of iminium ion intermediates from N-methyl piperazine ring [1] |
Based on the identified metabolic soft spots, the following structural modifications can be proposed to mitigate reactive metabolite formation.
| Metabolic Soft Spot | Reactive Intermediate | Proposed Structural Modification | Potential Outcome |
|---|---|---|---|
| N-Methyl Piperazine | Iminium ion | Deuterium Substitution: Replace -CH₃ with -CD₃ | Slows N-demethylation rate (kinetic isotope effect) [1]. |
| Ring Expansion/Blocking: Incorporate N into a larger ring (e.g., piperidine) or add adjacent methyl group | Sterically blocks or prevents the metabolic oxidation step [1]. | ||
| Phenyl Amine Ring | Iminoquinone | Electron-Withdrawing Substituents: Add -F or -CF₃ at para position | Lowers electron density, making oxidation to iminoquinone less favorable [1]. |
| Steric Blocking: Add a small alkyl group (e.g., -CH₃) adjacent to the amine | Physically blocks the site of oxidative attack [1]. |
The relationship between the parent drug, its metabolic pathways, and the resulting intermediates is visualized below.
| Endpoint | Zorifertinib | Gefitinib/Erlotinib (Control) | Hazard Ratio (HR) & p-value |
|---|---|---|---|
| Systemic Median PFS (Primary Endpoint) | 9.6 months [1] [2] | 6.9 months [1] [2] | HR: 0.719 (95% CI: 0.580-0.893); p=0.0024 [1] [2] |
| Intracranial Median PFS (by BICR, mRECIST1.1) | 17.9 months [3] | Not reported (Inferior to this compound) | HR: 0.467 (95% CI: 0.352-0.619); p=0.0018 [4] [3] |
| Intracranial PFS (by Investigator, RANO-BM) | Not reported | Not reported | HR: 0.627 (95% CI: 0.466-0.844) [4] [2] |
| Overall Survival (OS) | 37.3 months (estimated, in subgroup with subsequent 3rd-gen TKI) [4] [3] | 31.8 months (estimated, in subgroup with subsequent 3rd-gen TKI) [4] [3] | HR: 0.833 (95% CI: 0.524-1.283); OS data was immature [4] [1] |
| Safety Profile | Manageable, consistent with prior data [1] [2] | Known safety profile of first-gen EGFR-TKIs [4] | - |
The data in the table above is derived from the pivotal EVEREST trial (NCT03653546), a multi-national, randomized, phase 3 study designed to provide high-quality evidence [4].
The superior intracranial efficacy of this compound is attributed to its unique design, which optimizes penetration of the blood-brain barrier (BBB) [4] [5].
The diagram illustrates the key pharmacological difference: this compound is not a substrate for efflux pumps (P-glycoprotein and breast cancer resistance protein), allowing it to achieve high concentrations in the CNS [4] [6]. In contrast, first-generation TKIs like gefitinib and erlotinib are efflux pump substrates, resulting in limited brain penetration and suboptimal intracranial disease control [5] [7].
| Feature | Zorifertinib (AZD3759) | Osimertinib (AZD9291) | Lazertinib (YH25448) |
|---|---|---|---|
| Primary Design Goal | High BBB penetration for CNS metastases [1] | Overcome T790M resistance; later moved to 1st-line [2] [3] | Improve on osimertinib's safety and efficacy profile [3] |
| Generation & Type | Third-generation, irreversible EGFR-TKI [1] [4] | Third-generation, irreversible EGFR-TKI [2] [3] | Third-generation, irreversible EGFR-TKI [3] |
| Key Clinical Efficacy (PFS) | 9.6 months vs. 6.9 months (1st-gen TKI) in CNS mets (EVEREST trial) [1] | 18.9 months (monotherapy, FLAURA trial); enhanced with combo therapies [2] | Used in combo with Amivantamab; PFS ~2 years (MARIPOSA trial) [3] |
| Intracranial Efficacy | Superior iCPFS; HR 0.467 vs. 1st-gen TKI [1] | Effective; combo with chemo shows best PFS in BM [2] | Excellent; equivalent to osimertinib [3] |
| BBB Penetration | Very High [1] | Good [2] [5] | Excellent, equivalent to osimertinib [3] |
| Notable Safety | Manageable AEs; consistent with class [1] | Manageable profile [2] | Improved vs. osimertinib; avoids toxic metabolite [3] |
| Key Combination | Sequential use with 3rd-gen TKIs [1] | Osimertinib + Chemotherapy [2] | Lazertinib + Amivantamab (FDA-approved) [3] |
The differences in clinical application stem from the distinct development pathways and proven efficacy of each drug.
This compound: A Brain-Metastasis-First Strategy
Osimertinib: The Backbone of Care and Potent Combinations
Lazertinib: A Refined Profile and Powerful Combination
The following diagram illustrates the development rationale and current positioning of these three agents within the treatment landscape for EGFR-mutant NSCLC.
The following table summarizes the key efficacy results of this compound from the phase 3 EVEREST trial, which involved patients with untreated, EGFR-mutant (Ex19del or L858R) NSCLC and CNS metastases [1] [2]:
| Outcome Measure | This compound Result | Control Arm (1st-gen EGFR-TKI) Result | Hazard Ratio (HR) / p-value |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | 9.6 months | 6.9 months | HR: 0.719 (95% CI: 0.580-0.893); p=0.0024 [1] |
| Median Intracranial PFS | 17.9 months [2] | Information missing | HR: 0.467 (95% CI: 0.352-0.619) [1] |
| Intracranial Objective Response Rate (ORR) | 75.0% [3] | Information missing | Information missing |
| Overall Survival (OS) | Median OS 37.3 months (estimated) [1] | Median OS 31.8 months (estimated) [1] | HR: 0.833 (95% CI: 0.524-1.283) [1] |
Trial Design and Patient Population:
While the subgroup analysis based on mutation type is not detailed in the available data, the study concluded that this compound demonstrated a significant PFS benefit in the overall population, which consisted of these two major mutation types [1].
This compound was specifically designed to address the challenge of treating central nervous system (CNS) metastases.
Diagram: Mechanism of this compound's Enhanced CNS Penetration. This compound is designed to not be a substrate for efflux pump proteins (P-glycoprotein/BCRP) at the blood-brain barrier, allowing it to achieve high concentrations in the CNS to target EGFR-mutant tumor cells [4] [3].
The table below summarizes the available efficacy and safety data for this compound and other EGFR-TKIs used in EGFR-mutant NSCLC with CNS metastases.
| Drug (Generation) | Primary Efficacy (PFS in CNS mets) | Key CNS Efficacy Data | Most Common/Relevant Safety Profile |
|---|---|---|---|
| This compound (Novel) | 9.6 months (vs. 6.9 mos with 1st-gen) [1] | iPFS HR: 0.467 (vs. 1st-gen); ORR: 75% in phase 3 trial [2] | Manageable AEs; Predominantly grade 2-3 skin toxicity (dry skin, pruritus) leading to dose reduction [2] |
| Osimertinib (3rd) | N/A (Superior to 1st-gen in FLAURA) [3] | iPFS: Not Reached (vs. 13.9 mos for 1st-gen); CNS ORR: 66% [2] | Not fully detailed in results; generally improved safety vs. earlier gens [4] |
| Lazertinib (3rd) | N/A | Median PFS: 16.4 months in patients with brain metastases [2] | Lowest rate of high-grade (≥grade 3) AEs among 3rd-gen TKIs [5] |
| Furmonertinib (3rd) | N/A | High numerically objective response rate in second-line (74.0%) [5] | Lowest overall AE incidence among 3rd-gen TKIs [5] |
| Gefitinib/Erlotinib (1st) | 6.9 months (control arm in EVEREST) [1] | Limited CNS efficacy due to poor BBB penetration [3] | N/A |
| Afatinib (2nd) | N/A | Lack of CNS efficacy demonstrated in real-world data [3] | N/A |
Abbreviations: PFS (Progression-Free Survival); iPFS (Intracranial PFS); HR (Hazard Ratio); ORR (Objective Response Rate); AE (Adverse Event); BBB (Blood-Brain Barrier; CNS (Central Nervous System); mets (metastases).
The safety profile of this compound is characterized primarily by dermatologic toxicity, which is consistent with the class effects of EGFR inhibitors.
For reproducibility, here are the methodologies from the pivotal trials cited.
The following diagram illustrates the mechanism of action of EGFR-TKIs and the key differentiator for this compound.
This diagram outlines the core logic of EGFR-TKI therapy in CNS metastases. The Mechanism of Action (right) shows how all EGFR-TKIs inhibit the EGFR signaling pathway to suppress tumor growth [4]. The critical Pharmacokinetics factor (left) highlights that a drug's efficacy against CNS metastases depends on its ability to cross the Blood-Brain Barrier (BBB). This compound was specifically designed to avoid efflux by transporters like P-glycoprotein, resulting in high CNS penetration, which is its key differentiating feature [2].
The following table summarizes the key efficacy and safety data for this compound from the phase 3 EVEREST trial, comparing it to first-generation EGFR-TKIs (gefitinib or erlotinib) in patients with EGFR-mutant NSCLC and CNS metastases [1] [2].
Table 1: Efficacy and Safety Data from the EVEREST Trial (this compound vs. Control)
| Parameter | This compound (n=220) | Control (gefitinib/erlotinib) (n=219) | Hazard Ratio (HR) / p-value |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | 9.6 months | 6.9 months | HR: 0.719; p=0.0024 [1] [2] |
| Intracranial PFS (by BICR) | Not Reported (Significantly longer) | Not Reported | HR: 0.467 [1] |
| Intracranial PFS (by Investigator) | 17.9 months | Not Reported | HR: 0.627; p=0.0018 [2] |
| Intracranial Objective Response Rate (ORR) | 75.0% | Not Reported | [1] |
| Common Adverse Events (AEs) | Rash, dry skin, pruritus (manageable with dose reduction) | - | Comparable to other EGFR-TKIs [3] [1] |
To help you evaluate the context of the data, here are the key methodological details of the pivotal EVEREST trial [1] [4].
The search results confirm that while the control of CNS progression is a strong indicator of potential neurocognitive benefit, direct measurement of this aspect is not yet publicly available from the main EVEREST trial results.
To complete your guide, you may need to:
| Feature | This compound | First-Gen EGFR-TKIs (Gefitinib, Erlotinib) | Third-Gen EGFR-TKI (Osimertinib) |
|---|---|---|---|
| Primary Indication | First-line EGFRm NSCLC with CNS metastases [1] | First-line EGFRm NSCLC [2] | First-line EGFRm NSCLC; T790M-positive NSCLC [3] |
| Key Design Feature | Complete blood-brain barrier penetration; not a P-gp substrate [1] | Limited BBB penetration [4] | Moderate BBB penetration (Kpuu~0.1-0.3) [4] |
| Predictive Biomarker | EGFR exon 19 del or exon 21 L858R [1] | EGFR exon 19 del or exon 21 L858R [3] | EGFR exon 19 del, L858R (1st-line); T790M (2nd-line) [3] |
| Pivotal Trial (vs. 1st-gen TKI) | EVEREST (NCT03653546) - Phase 3 [5] [1] | N/A | FLAURA (NCT02296125) - Phase 3 |
| Median PFS (Overall) | 9.6 months (vs. 6.9 months in control) [1] | 6.9 months (control arm in EVEREST) [1] | ~18.9 months (per FLAURA trial) |
| Intracranial PFS | 17.9 months (HR=0.63, 95% CI 0.52-0.77) [1] | Not a primary focus in early trials | ~15.2 months (per pre-specified analysis of FLAURA) |
| Intracranial ORR | Consistent benefit demonstrated [1] | Lower than this compound in EVEREST trial [1] | High intracranial response |
| Key Resistance Mechanism | T790M (59% at progression) [4] | T790M common | MET amplification, C797S mutation |
| Recommended Dose | 200 mg twice daily [4] | Gefitinib: 250 mg once daily; Erlotinib: 150 mg once daily [5] | 80 mg once daily |
The primary evidence for this compound comes from the phase 2/3 EVEREST trial and the phase 2 CTONG1702 trial.
EVEREST Trial (NCT03653546) Design [5] [1]:
CTONG1702 Trial (Arm 8, NCT03574402) Design [4]:
Adherence to standardized biomarker testing protocols is critical for identifying eligible patients. The following diagram illustrates the biomarker-driven treatment pathway for this compound.
The diagram above shows that patients with confirmed EGFR mutations and CNS metastases are candidates for first-line this compound. At progression, T790M mutation testing is a critical predictive biomarker for guiding subsequent therapy, with a study showing 59% of patients developed T790M after this compound failure [4].